molecular formula C17H21N3O3 B2632100 6-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylhexanamide CAS No. 1022460-67-8

6-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylhexanamide

Cat. No.: B2632100
CAS No.: 1022460-67-8
M. Wt: 315.373
InChI Key: PURYDXIHEIUFKT-UHFFFAOYSA-N
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Description

6-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylhexanamide is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anticancer, antibacterial, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylhexanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

6-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylhexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the quinazolinone core.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted quinazolinone derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 6-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylhexanamide involves its interaction with specific molecular targets:

Properties

IUPAC Name

6-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylhexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-2-11-18-15(21)10-4-3-7-12-20-16(22)13-8-5-6-9-14(13)19-17(20)23/h2,5-6,8-9H,1,3-4,7,10-12H2,(H,18,21)(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PURYDXIHEIUFKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CCCCCN1C(=O)C2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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